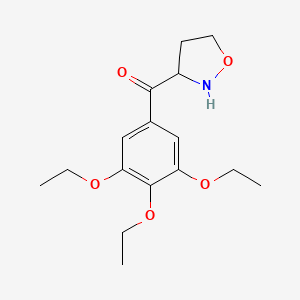
Ketone, 2-isoxazolidinyl 3,4,5-triethoxyphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ketone, 2-isoxazolidinyl 3,4,5-triethoxyphenyl is a complex organic compound characterized by the presence of a ketone functional group, an isoxazolidine ring, and a triethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ketone, 2-isoxazolidinyl 3,4,5-triethoxyphenyl typically involves the reaction of 3,4,5-triethoxybenzaldehyde with isoxazolidine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the ketone group. Common reagents used in the synthesis include acetic anhydride, sulfuric acid, and sodium hydroxide .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process often includes purification steps such as recrystallization and chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ketone, 2-isoxazolidinyl 3,4,5-triethoxyphenyl undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ketone, 2-isoxazolidinyl 3,4,5-triethoxyphenyl has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ketone, 2-isoxazolidinyl 3,4,5-triethoxyphenyl involves its interaction with specific molecular targets and pathways. The compound’s ketone group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the isoxazolidine ring may interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trimethoxyphenyl(isoxazolidin-2-yl) ketone .
- 4-[1-Oxo-3-(substituted aryl)-2-propenyl]-3-(4-methylphenyl) sydnones .
Uniqueness
Ketone, 2-isoxazolidinyl 3,4,5-triethoxyphenyl is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the triethoxyphenyl group enhances its solubility and stability, making it suitable for various applications .
Properties
CAS No. |
50916-11-5 |
|---|---|
Molecular Formula |
C16H23NO5 |
Molecular Weight |
309.36 g/mol |
IUPAC Name |
1,2-oxazolidin-3-yl-(3,4,5-triethoxyphenyl)methanone |
InChI |
InChI=1S/C16H23NO5/c1-4-19-13-9-11(15(18)12-7-8-22-17-12)10-14(20-5-2)16(13)21-6-3/h9-10,12,17H,4-8H2,1-3H3 |
InChI Key |
GFQDICWUHVTRPL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)C2CCON2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















